Methyl 2-bromo-5-(dimethylamino)benzoate
Overview
Description
Methyl 2-bromo-5-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 2-position and a dimethylamino group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 5-(dimethylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques like gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(dimethylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as methyl 2-amino-5-(dimethylamino)benzoate or methyl 2-thio-5-(dimethylamino)benzoate can be formed.
Oxidation Products: Products like methyl 2-bromo-5-(dimethylamino)benzoic acid.
Reduction Products: Products like methyl 2-bromo-5-(dimethylamino)benzyl alcohol.
Scientific Research Applications
Methyl 2-bromo-5-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(dimethylamino)benzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied .
Comparison with Similar Compounds
Methyl 2-bromo-5-(dimethylamino)benzoate can be compared with other similar compounds such as:
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a dimethylamino group.
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of a dimethylamino group.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 2-bromo-5-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)7-4-5-9(11)8(6-7)10(13)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMZBNKKTUSHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210539 | |
Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164513-41-1 | |
Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164513-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-5-(dimethylamino)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401210539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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